ABBV-CLS-484 is an investigational small molecule inhibitor targeting protein tyrosine phosphatase non-receptor type 2 (PTPN2) and PTPN1, currently undergoing clinical trials for the treatment of solid tumors. It is recognized as a potential first-in-class, orally bioavailable compound designed to enhance anti-tumor immunity and improve responses to immunotherapy. The compound was developed collaboratively by AbbVie, the Broad Institute of MIT and Harvard, and Calico Life Sciences, with findings published in Nature highlighting its therapeutic potential and mechanisms of action .
ABBV-CLS-484 falls under the category of small-molecule inhibitors specifically designed for oncological applications. It has been classified as a dual inhibitor of PTPN2 and PTPN1, phosphatases that play critical roles in regulating immune responses and tumor growth. The compound's development was driven by the need for effective therapies targeting previously deemed "undruggable" proteins in cancer treatment .
The synthesis of ABBV-CLS-484 involves several sophisticated organic chemistry techniques. The process begins with commercially available 7-bromo-3-hydroxy-2-naphthoic acid, which undergoes a series of reactions including:
The final product's purity was confirmed through reverse-phase chromatography, achieving over 95% purity .
ABBV-CLS-484 features a complex molecular structure characterized by a fluorinated phenolic acylsulfamide core that mimics phosphotyrosine. The compound's structure allows it to effectively engage with the active sites of PTPN2 and PTPN1, leading to its inhibitory effects:
Crystallographic studies have provided detailed insights into these interactions, confirming how ABBV-CLS-484 occupies the active site and stabilizes essential catalytic residues .
ABBV-CLS-484 primarily functions through competitive inhibition of PTPN2 and PTPN1 by mimicking phosphotyrosine substrates. Key reactions include:
The mechanism of action for ABBV-CLS-484 involves enhancing anti-tumor immunity through dual pathways:
ABBV-CLS-484 exhibits several notable physical and chemical properties:
ABBV-CLS-484 is being explored primarily in oncology as a novel therapeutic agent targeting solid tumors. Its applications include:
Extracellular immune checkpoint inhibitors targeting programmed cell death protein 1 (PD-1), programmed death-ligand 1 (PD-L1), or cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) have transformed oncology. However, their efficacy remains constrained by intrinsic and acquired resistance mechanisms. Approximately 50% of patients with melanoma and higher proportions with epithelial cancers (e.g., gastrointestinal malignancies) exhibit minimal clinical responses. Key limitations include:
Table 1: Response Limitations of Extracellular Checkpoint Inhibitors
Limitation Factor | Representative Impact | Underlying Mechanism |
---|---|---|
Tumoral PD-L1 Negativity | Low objective response rates (e.g., <15% in MSS-CRC*) | Absence of primary target for antibody-mediated blockade |
Alternative Checkpoints | Upregulation of LAG-3, TIM-3, or intracellular PTPs | Compensatory immunosuppressive pathways |
IFNγ Signaling Defects | Resistance in MHC-I-deficient tumours | Impaired antigen presentation and T-cell recruitment |
T-cell Exhaustion | Poor persistence of adoptively transferred T cells | Epigenetic reprogramming sustaining inhibitory receptor expression |
*Microsatellite Stable Colorectal Cancer [6] [9]
These limitations underscore the necessity for therapies targeting intracellular immune checkpoints—proteins that intrinsically dampen T-cell receptor (TCR) signalling or cytokine responsiveness irrespective of surface PD-L1 expression [1] [6].
Protein tyrosine phosphatases non-receptor type 1 (PTPN1, PTP-1B) and type 2 (PTPN2, T-cell protein tyrosine phosphatase) are intracellular enzymes that terminally suppress kinase-driven activation cascades in immune and tumour cells. Their biological roles provide a compelling therapeutic rationale:
Dual Mechanism in Tumour and Immune Compartments:PTPN1 and PTPN2 dephosphorylate Janus kinase (JAK) proteins and signal transducer and activator of transcription (STAT) factors, attenuating interferon (IFN) signalling. Tumour cells exploit this to evade immune detection by reducing major histocompatibility complex (MHC) expression and IFN-driven chemokine production [2] [3]. Concurrently, in T cells, PTPN1/PTPN2 inhibit lymphocyte-specific protein tyrosine kinase (LCK) and FYN proto-oncogene (FYN), diminishing TCR signal strength and functional avidity [2] [7].
Genetic Validation:CRISPR-Cas9 screens demonstrated that Ptpn2 ablation sensitises B16 melanoma to anti-PD-L1 therapy by enhancing IFNγ-mediated antigen presentation. Similarly, Ptpn1 or Ptpn2 deletion in chimeric antigen receptor (CAR) T cells augmented cytotoxic function and tumour homing via C-X-C motif chemokine receptor 3 (CXCR3)-mediated migration [2] [3].
Overcoming Extrinsic Resistance:Murine models resistant to PD-1 blockade (e.g., 4T1 breast cancer) showed tumour regression following PTPN1/PTPN2 inhibition, confirming non-redundant immunosuppressive roles [3] [8].
Table 2: Key Molecular Targets of PTPN1 and PTPN2
Phosphatase | Tumour Cell Targets | Immune Cell Targets | Functional Consequence of Inhibition |
---|---|---|---|
PTPN1 (PTP-1B) | HER2, STAT3 | LCK, JAK1/STAT5 | Enhanced cytokine signalling; improved CTL cytotoxicity |
PTPN2 (TC-PTP) | ALK, JAK1/STAT1 | FYN, JAK1/STAT1 | Increased antigen presentation; reduced T-cell exhaustion |
The development of ABBV-CLS-484 (also termed Osunprotafib), a first-in-class active-site inhibitor of PTPN1 and PTPN2, provided pharmacological validation of this approach:
Biochemical and Structural Basis:ABBV-CLS-484 achieves sub-nanomolar half-maximal inhibitory concentration (IC50) values (PTPN2 IC50 = 1.8 nM; PTPN1 IC50 = 2.5 nM) by exploiting conserved residues in the phosphatases' catalytic cleft. X-ray crystallography revealed critical hydrogen bonds between its thiadiazolidinone dioxide moiety and cysteine 216 (Cys216), arginine 222 (Arg222), and aspartate 182 (Asp182) in PTPN2. The tetralin scaffold further engages hydrophobic pockets via methionine 256 (Met256), conferring selectivity over other phosphatases (e.g., Src homology region 2 domain-containing phosphatase-1 (SHP-1), SHP-2) [3] [5] [7].
Cellular Mechanisms:In tumour cells, ABBV-CLS-484 amplified IFNγ-induced growth arrest and upregulated chemokines (C-X-C motif chemokine ligand 9 (CXCL9), CXCL10), enhancing cytotoxic T lymphocyte and natural killer cell recruitment. Transcriptomic profiling confirmed profound enrichment of IFN response gene signatures comparable to genetic Ptpn2/Ptpn1 deletion [3]. In T cells, treatment reduced exhaustion markers (e.g., programmed cell death protein 1 (PD-1), T-cell immunoglobulin and mucin-domain containing-3 (TIM-3)) while augmenting interleukin-2 (IL-2)-driven STAT5 phosphorylation and metabolic activity [3] [7].
Preclinical Efficacy:In murine models resistant to PD-1 inhibition (e.g., EMT6 breast carcinoma), ABBV-CLS-484 monotherapy induced tumour regression. Combination with anti-PD-1 antibodies yielded synergistic effects, eliminating established tumours in >60% of subjects. Single-cell RNA sequencing revealed reprogrammed tumour microenvironments characterised by expanded effector CD8+ T-cell clusters and diminished myeloid-derived suppressor cells [3] [7] [8].
Table 3: Preclinical Efficacy of ABBV-CLS-484
Cancer Model | Treatment Arm | Response Rate | Key Immune Changes |
---|---|---|---|
PD-1-resistant EMT6 | ABBV-CLS-484 alone | 40% complete regression | ↑ Granzyme B+ CD8+ T cells; ↓ Treg infiltration |
Anti-PD-1-refractory 4T1 | ABBV-CLS-484 + αPD-1 | 60% complete regression | ↑ IFNγ+ NK cells; ↑ CXCR3-mediated T-cell trafficking |
B16F10 melanoma | ABBV-CLS-484 | Delayed progression | ↑ MHC-I expression; ↑ CD8+/Treg ratio |
These findings establish PTPN1 and PTPN2 as tractable intracellular checkpoint targets, with ABBV-CLS-484 representing a pioneering clinical-stage inhibitor capable of reshaping both tumour intrinsic biology and anti-tumour immunity [3] [7].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 53938-08-2
CAS No.: 573-83-1